

# A-Technical-Guide-to-2-(3-Aminophenyl)acetamide:-Synthesis-Characterization-and-Potential-Applications

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)acetamide

Cat. No.: B136893

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-Introduction

**2-(3-Aminophenyl)acetamide** is a versatile building block in medicinal chemistry and materials science. Its structure, featuring both a primary aromatic amine and an acetamide moiety, allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This document provides an in-depth technical guide on the synthesis, characterization, and potential applications of this compound, with a focus on methodologies relevant to researchers in drug development.

While the definitive first synthesis of **2-(3-aminophenyl)acetamide** is not readily identifiable in the historical chemical literature, a common and well-established synthetic route involves the reduction of the corresponding nitro compound, 2-(3-nitrophenyl)acetamide. This approach is both efficient and amenable to scale-up, making it a preferred method in many synthetic laboratories.

-Physicochemical-Properties

A summary of the key physicochemical properties of **2-(3-aminophenyl)acetamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	[1]
Molecular Weight	150.18 g/mol	[1]
Appearance	White crystalline powder	[2]
Melting Point	86-88 °C	[2]
Solubility	Soluble in water, ethanol, and acetone	[2]
CAS Number	129743-47-1	[1]

#### -Synthetic-Methodology

The-most-common-synthetic-route-to-**2-(3-aminophenyl)acetamide**-is-the-reduction-of-2-(3-nitrophenyl)acetamide.-This-can-be-achieved-through-various-reducing-agents,-with-catalytic-hydrogenation-being-a-prevalent-method-due-to-its-clean-reaction-profile-and-high-yields.-Below-is-a-detailed-experimental-protocol-for-a-representative-synthesis.

#### -Experimental-Protocol:-Synthesis-of-**2-(3-Aminophenyl)acetamide**-via-Catalytic-Hydrogenation

##### -Materials:

- 2-(3-nitrophenyl)acetamide
- 10%-Palladium-on-carbon-(Pd/C)
- Ethanol
- Hydrogen-gas
- Filter-agent-(e.g.,-Celite)

##### -Procedure:

- In-a-suitable-hydrogenation-vessel,-dissolve-2-(3-nitrophenyl)acetamide-in-ethanol.

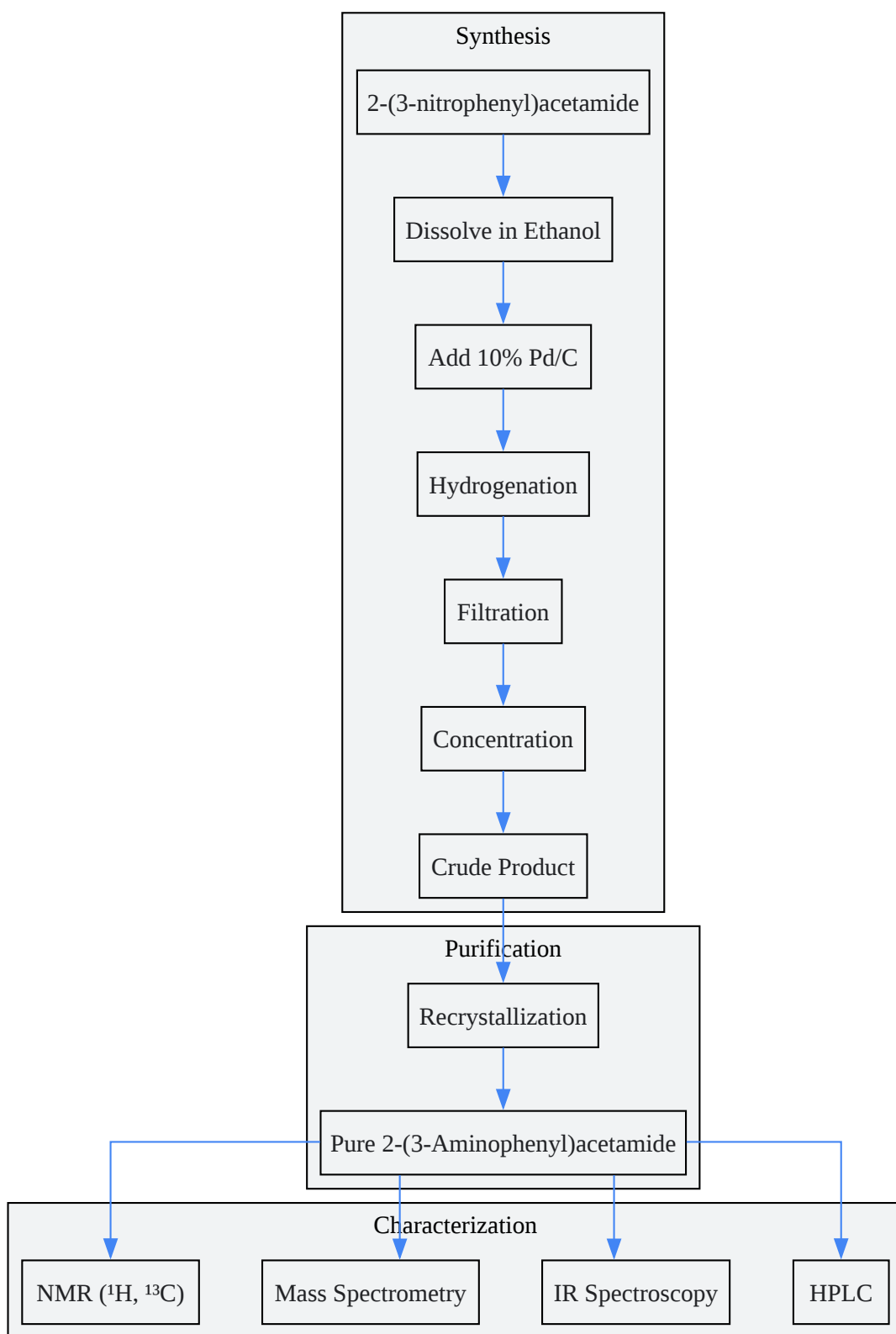
- Carefully-add-a-catalytic-amount-of-10%-Pd/C-to-the-solution.
- Seal-the-vessel-and-purge-with-an-inert-gas,-such-as-nitrogen-or-argon.
- Introduce-hydrogen-gas-to-the-desired-pressure-and-vigorously-stir-the-reaction-mixture-at-room-temperature.
- Monitor-the-reaction-progress-by-Thin-Layer-Chromatography-(TLC)-or-High-Performance-Liquid-Chromatography-(HPLC).
- Upon-completion,-carefully-vent-the-hydrogen-gas-and-purge-the-vessel-with-an-inert-gas.
- Filter-the-reaction-mixture-through-a-pad-of-filter-agent-to-remove-the-palladium-catalyst.
- Concentrate-the-filtrate-under-reduced-pressure-to-yield-the-crude-product.
- If-necessary,-purify-the-crude-product-by-recrystallization-from-a-suitable-solvent-system,-such-as-ethanol/water.

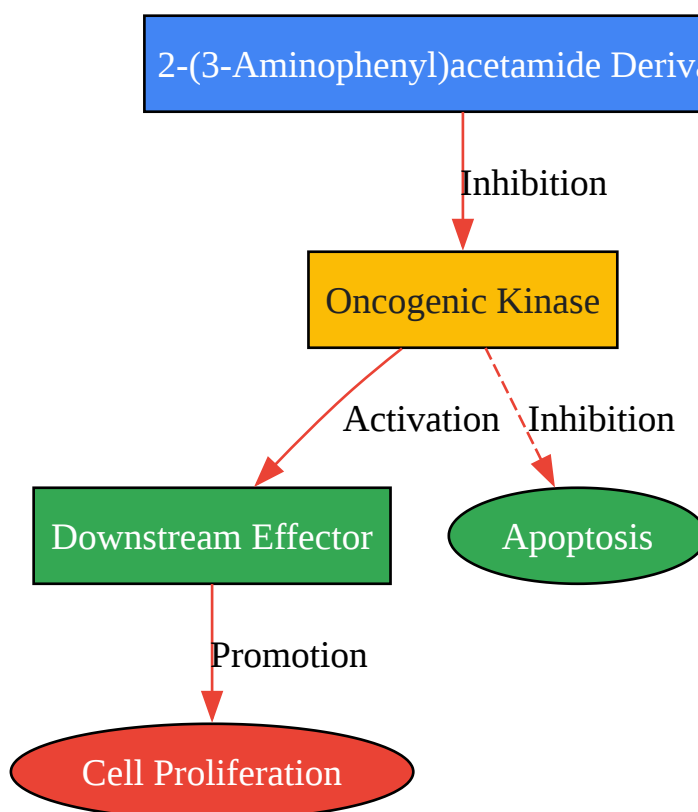
#### -Characterization-Data

The-identity-and-purity-of-the-synthesized-**2-(3-aminophenyl)acetamide**-should-be-confirmed-by-standard-analytical-techniques.-Below-is-a-table-summarizing-typical-characterization-data.

Analytical Technique	Expected Results
$^1\text{H}$ NMR	Peaks corresponding to the aromatic protons, the methylene protons, and the amine and amide protons.
$^{13}\text{C}$ NMR	Peaks corresponding to the aromatic carbons, the methylene carbon, and the amide carbonyl carbon.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ).
Infrared Spectroscopy	Characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.
Purity (by HPLC)	$\geq 98\%$

-Logical-Workflow-for-Synthesis-and-Characterization





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